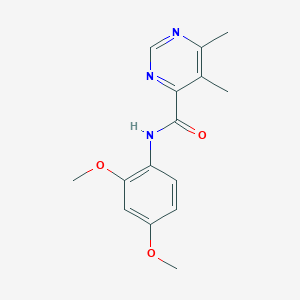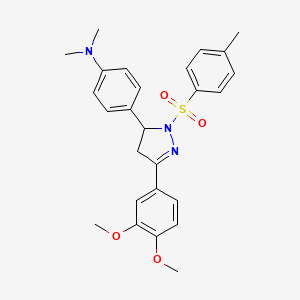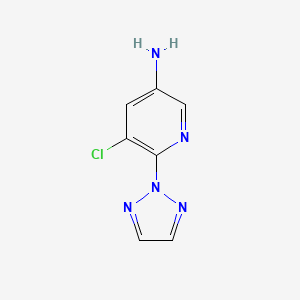
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine” is a chemical compound with the molecular formula C7H6ClN5 . It is also known by other names such as “5-chloro-6-(triazol-2-yl)pyridin-3-amine” and "3-Amino-5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridine" .
Molecular Structure Analysis
The molecular structure of “5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine” consists of a pyridine ring substituted with a chlorine atom and a 1,2,3-triazole ring . The average mass of the molecule is 195.609 Da .Physical And Chemical Properties Analysis
“5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- “5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine” is a chemical compound with the molecular formula C7H6ClN5 . It’s used in chemical synthesis .
- The compound is a solid and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
- The compound has a molecular weight of 195.61 and a CAS Number of 1832583-43-3 .
-
Pharmaceutical Research
- Triazole compounds, which include “5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine”, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- The replacement of nucleobases by triazole derivatives is very effective in drug discovery .
-
Medicinal Chemistry
-
UV Absorber
-
Antiviral Agents
-
Organic Synthesis and Medicinal Chemistry
-
Chemical Research
-
Material Science
-
Biochemistry
- Triazole derivatives, including “5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine”, can be used in biochemistry as a tool to study biological processes . For example, they can be used to label proteins or nucleic acids, allowing researchers to track these molecules and study their behavior in cells .
-
Environmental Science
-
Agriculture
-
Veterinary Medicine
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
5-chloro-6-(triazol-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-6-3-5(9)4-10-7(6)13-11-1-2-12-13/h1-4H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVSXXFBKUTYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

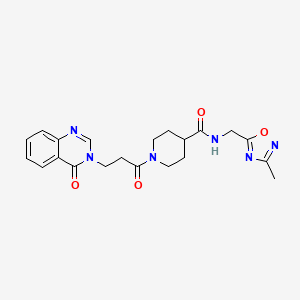
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2429532.png)
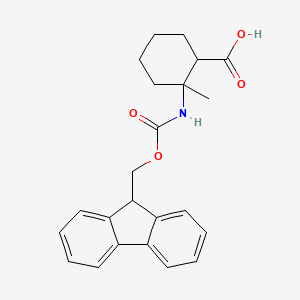
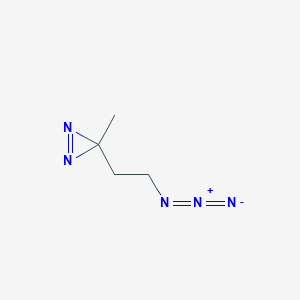

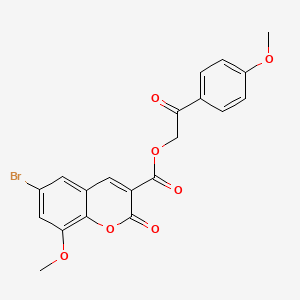
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2429546.png)

![N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2429548.png)
![1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2429549.png)
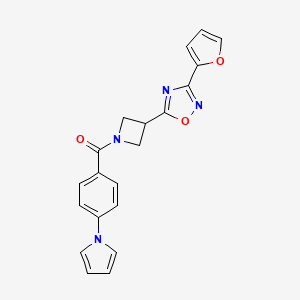
![1-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2429551.png)
